3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that features a unique structure combining a piperidine ring with a triazolo-pyridazine moiety
Scientific Research Applications
3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the preparation of the piperidine and triazolo-pyridazine intermediates. One common method involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine . This intermediate is then reacted with appropriate reagents to form the triazolo-pyridazine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of metal oxide catalysts for dehydration reactions and controlled temperature conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone to form hydroxylamines.
Reduction: Reduction reactions can be performed using hydride donors to modify the triazolo-pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxone for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while substitution reactions can introduce various alkyl or aryl groups to the piperidine ring .
Mechanism of Action
The mechanism of action of 3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can modulate RNA transcripts by converting intronic sequences into exon-derived sequences, leading to frameshifts in mRNA and premature stop codons . This mechanism is particularly relevant in the context of treating genetic disorders.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in organic synthesis.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Used in the synthesis of hindered amine light stabilizers.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical: Known for its applications in oxidation reactions.
Uniqueness
3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its combined piperidine and triazolo-pyridazine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6/c1-6-13-18-19-14-8-7-12(20-22(13)14)17-11-9-15(2,3)21-16(4,5)10-11/h7-8,11,21H,6,9-10H2,1-5H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOAKQBQLRNEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NC3CC(NC(C3)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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